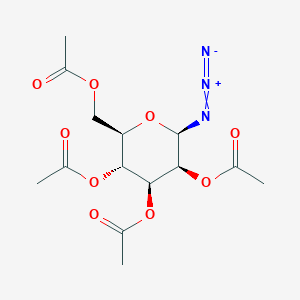
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide
Overview
Description
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a significant compound used in biomedicine for its role in the development of glycoconjugates . It serves as a reliable precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycobiology research .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-acetyl-α-d-mannopyranosyl azide has been described in the literature . It was obtained in high yields from the corresponding pentaacetate and azidotrimethylsilane (TMSN3) by a Lewis acid-catalyzed reaction . The synthesis was carried out using a SnCl4-catalyzed reaction in CH2Cl2 .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is C14H19N3O9 . The InChI Key is NHNYHKRWHCWHAJ-PEBLQZBPSA-N . The compound belongs to the category of Carbohydrates, Nucleosides & Nucleotides .Chemical Reactions Analysis
The azido function in 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide usually serves as a latent amino group and therefore azido glycosides represent key intermediates in the synthesis of corresponding glycosyl amino acids . Another useful application of azido glycosides has been highlighted by the use of the CuI-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction to efficiently afford various N-glycosyl-triazole .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is 373.32 . The compound is a monosaccharide and belongs to the category of Carbohydrates, Nucleosides & Nucleotides .Scientific Research Applications
Bioorthogonal Chemistry and Glycobiology Research
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is extensively used as a precursor for synthesizing azide-labeled carbohydrates. These specialized molecules are crucial in bioorthogonal chemistry, which allows researchers to label and visualize biological molecules in living organisms without interfering with native biochemical processes. In glycobiology, these azide-labeled sugars aid in studying the structure and function of glycoconjugates .
Development of Glycoconjugates
This compound plays a significant role in biomedicine, particularly in the development of glycoconjugates. Glycoconjugates are molecules where carbohydrates are linked to proteins or lipids; they are essential for cell-cell recognition, signaling, and immune response. The azide functionality of this compound is valuable for creating these complex biomolecules .
Drug Delivery Systems
Azide-labeled carbohydrates derived from this compound can be used to create targeted drug delivery systems. By attaching drugs to these specialized sugars, researchers can design therapies that specifically target diseased cells, minimizing side effects and improving efficacy .
Theragnostic Applications
In theragnostics, a field that combines therapy and diagnostics, this compound’s derivatives can be used to develop contrast agents for imaging techniques like MRI, as well as for delivering therapeutic agents directly to the site of disease .
Chiral Resolution of Amino Acids
The compound is also used as a chiral derivatization reagent for the resolution of amino acid derivatives. This application is particularly important in pharmaceutical research where the chirality of amino acids can influence the efficacy and safety of drugs .
Synthesis of Complex Carbohydrates
The azide group in this compound is a key functional group for the synthesis of complex carbohydrates. These synthetic carbohydrates have applications ranging from vaccine development to the creation of new materials with unique properties .
Antioxidant and Anti-fogging Agents
Derivatives of this compound have been used as antioxidants and anti-fogging agents in photographic materials, highlighting its utility beyond biomedical applications .
Polymer Stabilization
In material science, this compound’s derivatives serve as stabilizers for polymers, ensuring that they maintain their properties and extend their usable life under various conditions .
Each application mentioned above showcases the versatility and importance of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide in scientific research across multiple disciplines.
Bocsci.com - CAS 65864-60-0 Chemicalbook.com - CAS 3068-32-4 Frontiersin.org - An Augmented Method for Collecting PLGA Nanoparticles Sigmaaldrich.com - 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate Taylorfrancis.com - Synthesis of 2,3,4,6-Tetra-O-acetyl-α-d-mannopyranosyl Azide
Mechanism of Action
Target of Action
The primary target of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is the glycoconjugates in the biomedical field . Glycoconjugates are molecules that result from the covalent link of a carbohydrate to a protein, lipid, or other organic molecule and play crucial roles in biological processes.
Mode of Action
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide interacts with its targets through a process known as bioorthogonal chemistry . This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It can also react with molecules containing DBCO or BCN groups through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction .
Biochemical Pathways
The compound is involved in the development of glycoconjugates . These are essential components of cells and play a significant role in cell-cell interactions, immune response, and many other biological processes. The exact biochemical pathways affected by this compound are subject to the specific biological context in which it is used.
Result of Action
The primary result of the action of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is the synthesis of azide-labeled carbohydrates . These are extensively utilized in bioorthogonal chemistry and glycobiology research .
Future Directions
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a vital compound used in biomedicine for its role in the development of glycoconjugates . Its use as a reliable precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycobiology research, suggests that it will continue to be an important compound in these fields .
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-PEBLQZBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428306 | |
| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide | |
CAS RN |
65864-60-0 | |
| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What was the main objective of the research paper and how does it relate to the structure of 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranosyl azide?
A1: The research paper focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. [] This means they were investigating the three-dimensional arrangement of the molecule specifically around the anomeric carbon (C1) which is attached to the azide group. The study successfully distinguished between the α (alpha) and β (beta) anomers of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and NMR spectroscopy. This structural information is critical as anomers can exhibit different physical and chemical properties, influencing their reactivity and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



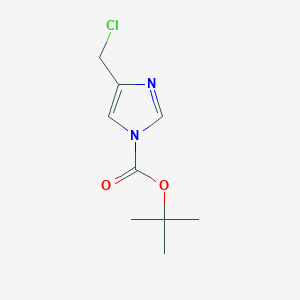

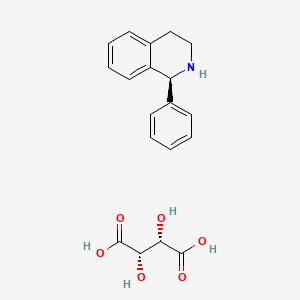


![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)
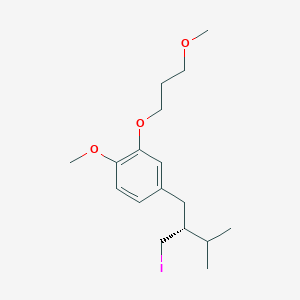

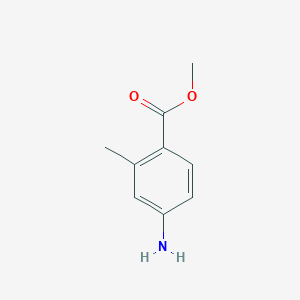

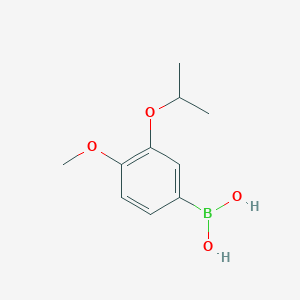

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)
